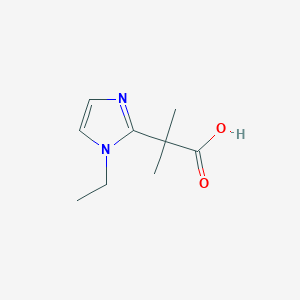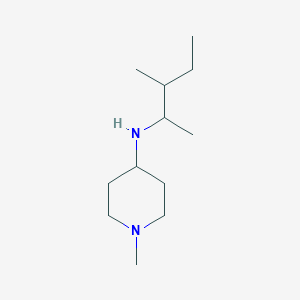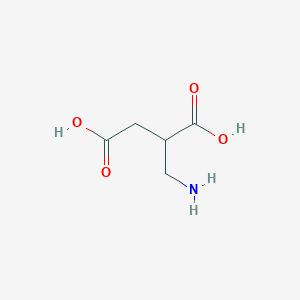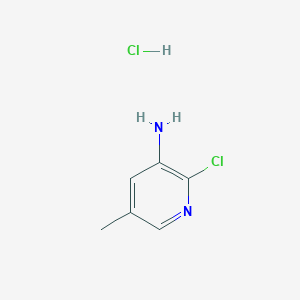
2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a methyl group at the 2-position of the imidazole ring, along with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and methyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal, ammonia, and an aldehyde can yield imidazole derivatives .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of catalysts like zinc chloride (ZnCl2) in cycloaddition reactions has also been reported to produce multisubstituted imidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Imidazole derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, imidazole derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: Another imidazole derivative with different substituents.
1-Ethyl-1H-imidazol-2-yl)methanol: A similar compound with a hydroxyl group instead of a propanoic acid moiety.
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups on the imidazole ring, along with the propanoic acid moiety, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-6-5-10-7(11)9(2,3)8(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
RPQGYINWAJPMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)



![5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298830.png)




amine](/img/structure/B13298857.png)
![2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13298860.png)

![4-Thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13298872.png)

